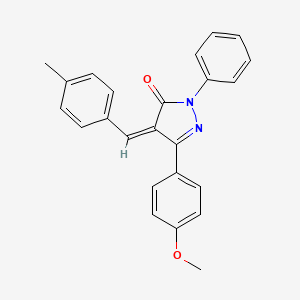![molecular formula C21H27N3O B5400319 N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5400319.png)
N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]-3-(4-piperidinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]-3-(4-piperidinylmethyl)benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB is a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. This receptor has been implicated in a variety of neurological and psychiatric disorders, including addiction, schizophrenia, and depression.
科学的研究の応用
N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]-3-(4-piperidinylmethyl)benzamide has been used extensively in scientific research to investigate the role of the dopamine D3 receptor in various neurological and psychiatric disorders. For example, this compound has been used to study the effects of D3 receptor blockade on drug addiction, depression, and schizophrenia. This compound has also been used to investigate the role of the D3 receptor in reward processing and motivation.
作用機序
N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]-3-(4-piperidinylmethyl)benzamide is a selective antagonist of the dopamine D3 receptor, which means that it binds to the receptor and prevents it from activating downstream signaling pathways. The dopamine D3 receptor is primarily expressed in the mesolimbic system of the brain, which is involved in reward processing and motivation. By blocking the D3 receptor, this compound can modulate dopamine signaling and affect behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. For example, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, to improve depressive-like behavior in animal models of depression, and to reduce psychotic-like behavior in animal models of schizophrenia. This compound has also been shown to modulate dopamine signaling in the mesolimbic system and to affect reward processing and motivation.
実験室実験の利点と制限
One advantage of using N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]-3-(4-piperidinylmethyl)benzamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to investigate the specific role of this receptor in various neurological and psychiatric disorders. However, one limitation of using this compound is its relatively low potency compared to other D3 receptor antagonists. This can make it difficult to achieve sufficient receptor blockade in some experiments.
将来の方向性
There are several future directions for N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]-3-(4-piperidinylmethyl)benzamide research. One area of interest is the development of more potent and selective D3 receptor antagonists that can be used in clinical trials for addiction, depression, and schizophrenia. Another area of interest is the investigation of the role of the D3 receptor in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Finally, the development of new animal models that better mimic human disease states could help to improve the translational relevance of this compound research.
合成法
The synthesis of N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]-3-(4-piperidinylmethyl)benzamide involves several steps, including the reaction of 3-(4-piperidinylmethyl)benzaldehyde with 3-methyl-2-pyridinecarboxylic acid, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained through recrystallization from ethyl acetate. The purity and yield of this compound can be improved by using high-performance liquid chromatography (HPLC) and other purification techniques.
特性
IUPAC Name |
N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-3-(piperidin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-15-5-4-10-23-20(15)16(2)24-21(25)19-7-3-6-18(14-19)13-17-8-11-22-12-9-17/h3-7,10,14,16-17,22H,8-9,11-13H2,1-2H3,(H,24,25)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGQWOXJUSGLKE-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)NC(=O)C2=CC=CC(=C2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)[C@H](C)NC(=O)C2=CC=CC(=C2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(phenylsulfonyl)-4-piperidinyl]azepane oxalate](/img/structure/B5400243.png)



![2-(1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5400278.png)
![{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5400285.png)
![4-(3-methylphenoxy)-1-[(2-oxo-2,3-dihydro-1H-imidazol-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5400286.png)
![dimethyl {3-[(1-phenylethyl)amino]-2-propen-1-ylidene}malonate](/img/structure/B5400293.png)
![(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5400295.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5400299.png)
![4-[2-(3,4-dimethoxyphenyl)vinyl]-2,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine](/img/structure/B5400306.png)
![N-[1-(3-methylpyridin-2-yl)propyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5400314.png)
![propyl 2-{[3-(2-furyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5400329.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5400338.png)
